molecular formula C20H20N2O7S B11159169 methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11159169
M. Wt: 432.4 g/mol
InChI Key: XRKVRRICPCSQHG-UHFFFAOYSA-N
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Description

Methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities. This particular compound is characterized by the presence of a chromen-2-one core, which is further substituted with various functional groups, including methoxy, methyl, and thiazolyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps. One common approach is the condensation of 5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid with thiazole derivatives under mild reaction conditions. The reaction is often catalyzed by coupling agents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups on the thiazole ring .

Scientific Research Applications

Methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

Methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

  • IUPAC Name: Methyl 2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
  • Molecular Formula: C18H21N1O7S1
  • Molecular Weight: 393.43 g/mol

Research indicates that this compound exhibits its biological activity primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, studies have shown that derivatives of this compound can inhibit CDK4 and CDK6, leading to cell cycle arrest and apoptosis in various cancer cell lines.

Anticancer Properties

A notable study explored the anticancer effects of a related compound, demonstrating that it exhibited potent cytotoxicity against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and CHO-K1 (Chinese hamster ovary cells). The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
MCF-70.0136
A5490.015
CHO-K10.054

These results suggest that the compound has a strong potential for further development as an anticancer agent .

Inhibition of CDK Activity

The compound has been shown to inhibit CDK4 with an IC50 value of approximately 0.036 µM. This selectivity for CDK4 over other kinases makes it a candidate for targeted cancer therapies .

Structure Activity Relationship (SAR)

The structure activity relationship studies indicate that modifications to the thiazole and chromen core significantly affect the biological activity. For instance:

  • Substituents on the Chromen Ring: The presence of methoxy groups at positions 5 and 7 enhances the anticancer activity.
  • Thiazole Modifications: Alterations in the thiazole ring can influence potency and selectivity towards specific CDKs.

Case Studies

In a recent study published in MDPI, researchers synthesized various derivatives of this compound and evaluated their anticancer properties. The most promising derivative showed significant inhibition against CDK4/6 with selectivity over other kinases, reinforcing the importance of structural modifications in enhancing biological activity .

Properties

Molecular Formula

C20H20N2O7S

Molecular Weight

432.4 g/mol

IUPAC Name

methyl 2-[2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C20H20N2O7S/c1-10-13(8-16(23)22-20-21-11(9-30-20)5-17(24)28-4)19(25)29-15-7-12(26-2)6-14(27-3)18(10)15/h6-7,9H,5,8H2,1-4H3,(H,21,22,23)

InChI Key

XRKVRRICPCSQHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC3=NC(=CS3)CC(=O)OC

Origin of Product

United States

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